molecular formula C20H29F3N4O B1672381 (4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

Katalognummer: B1672381
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: AHHPKVQYHXNBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of GSK334429 involves several steps, starting with the preparation of the core structure, which includes a diazepane ring and a piperidine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these rings . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

GSK334429 durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GSK334429 übt seine Wirkung aus, indem es den Histamin-H3-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulation der Neurotransmitterfreisetzung im zentralen Nervensystem beteiligt. Durch die Blockierung dieses Rezeptors erhöht GSK334429 die Freisetzung von Neurotransmittern wie Histamin, Acetylcholin, Noradrenalin und Dopamin, die für kognitive Prozesse und die Schmerzmodulation entscheidend sind .

Wirkmechanismus

GSK334429 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking this receptor, GSK334429 increases the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive processes and pain modulation .

Vergleich Mit ähnlichen Verbindungen

GSK334429 ist aufgrund seiner hohen Affinität und Selektivität für den Histamin-H3-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Rezeptorselektivität und therapeutischen Anwendungen.

Biologische Aktivität

The compound (4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone , also known by its chemical identifier CID 11452311, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a diazepane ring, a piperidine moiety, and a trifluoromethyl pyridine. Its molecular formula is C20H29F3N4OC_{20}H_{29}F_3N_4O with a molecular weight of 404.47 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity, which may influence its biological activity.

Pharmacological Profile

  • Antimicrobial Activity : The compound has shown promise in preliminary studies as an antimicrobial agent. It has been evaluated against various bacterial strains and demonstrated inhibitory effects, suggesting potential applications in treating infections.
  • Cytotoxicity : In vitro studies have assessed the cytotoxicity of this compound against human cell lines. Results indicate that it exhibits low toxicity towards HEK-293 cells, which is critical for its development as a therapeutic agent .
  • Antitubercular Activity : A related study on similar compounds indicated that derivatives of piperidine and diazepane exhibit significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . While specific data on the target compound's efficacy against tuberculosis is limited, structural similarities suggest potential for similar activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been studied for their interactions with GPCRs, which are crucial in numerous signaling pathways in human physiology . The specific interaction profile of this compound remains to be fully elucidated but warrants further investigation.
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have been identified as selective inhibitors of PARP-1, which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, suggesting potential applications in oncology .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives related to the target compound. Among these, certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that structural modifications can enhance antimicrobial potency.

Study 2: Antitubercular Screening

In a screening of novel compounds for anti-tubercular activity, several analogs based on the piperidine-diazepane framework were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds had IC90 values indicating effective inhibition at low concentrations, reinforcing the need for further exploration into structurally related compounds like our target compound .

Data Summary

Activity Type Tested Compounds IC50/IC90 Values Notes
AntimicrobialVariousVariableSignificant activity observed
CytotoxicityTarget Compound>100 µMLow toxicity on HEK-293 cells
AntitubercularPiperidine Derivatives1.35 - 2.18 µMEffective against M. tuberculosis

Eigenschaften

Molekularformel

C20H29F3N4O

Molekulargewicht

398.5 g/mol

IUPAC-Name

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3

InChI-Schlüssel

AHHPKVQYHXNBQN-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F

Kanonische SMILES

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine
GSK 334429
GSK-334429
GSK334429

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.